molecular formula C16H23BN2O2 B13995041 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B13995041
M. Wt: 286.2 g/mol
InChI Key: YSSAPAOOIIMHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indazole core or the isopropyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted indazoles with different aryl or vinyl groups .

Scientific Research Applications

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its specific combination of an indazole core and a boronate ester group.

Properties

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2 g/mol

IUPAC Name

1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C16H23BN2O2/c1-11(2)19-14-9-13(8-7-12(14)10-18-19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3

InChI Key

YSSAPAOOIIMHRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(C)C

Origin of Product

United States

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